8-(cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(Cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, is an intriguing compound known for its multifaceted applications in chemistry, biology, and medicine. Characterized by its purine structure, this compound is often scrutinized for its unique interactions and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is generally synthesized through a multi-step reaction process:
Step 1: : Initiation involves the formation of the purine core through a cyclization reaction.
Step 2: : Amination reaction introduces the cyclopentylamino group.
Step 3: : Introduction of the methyl groups at the 3 and 7 positions follows via alkylation.
Step 4: : Finally, the 3-methylbenzyl group is attached through nucleophilic substitution.
Industrial Production Methods
Industrial production mirrors lab synthesis but on a larger scale:
Bulk Reactors: : Employing continuous flow reactors to maintain reaction consistency and efficiency.
Optimized Conditions: : Temperature and pressure conditions are meticulously controlled to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo mild oxidation, affecting primarily the cyclopentylamino group.
Reduction: : Selective reduction reactions often target the purine core.
Substitution: : The 3-methylbenzyl group allows for various substitution reactions, offering new derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, in the presence of a catalyst like manganese dioxide.
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenated reagents under UV light or heat.
Major Products Formed
Oxidation: : Primarily, hydroxylated derivatives.
Reduction: : Simplified purine analogues.
Substitution: : Diverse derivatives with substituted benzyl groups.
Scientific Research Applications
This compound's versatility finds it playing roles in multiple domains:
Chemistry: : Used as a precursor for synthesizing new, functionally diverse molecules.
Biology: : Studies have explored its role in enzyme inhibition and receptor interaction.
Medicine: : Investigated for its potential as an antiviral or anticancer agent.
Industry: : Utilized in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism
It primarily interacts with molecular targets through:
Enzyme Inhibition: : Binding to active sites of specific enzymes, inhibiting their function.
Receptor Modulation: : Interacting with cell surface receptors, altering cellular responses.
Molecular Targets and Pathways
Kinases: : Often targets kinases, disrupting signaling pathways in cells.
G-protein Coupled Receptors (GPCRs): : Modulates receptor function, impacting numerous physiological processes.
Comparison with Similar Compounds
Similar Compounds
8-(Cyclopentylamino)-1H-purine-2,6-dione: : Similar structure but lacks the benzyl and additional methyl groups.
3-Methyl-7-benzyl-1H-purine-2,6(3H,7H)-dione: : Lacks the cyclopentylamino group.
7-Benzyl-1H-purine-2,6(3H,7H)-dione: : Lacks both the cyclopentylamino and additional methyl groups.
Uniqueness
This compound's unique combination of functional groups—cyclopentylamino, methyl, and benzyl—provides it with distinct chemical reactivity and biological activity, differentiating it from other purine derivatives
Hopefully this deep dive quenches your curiosity about 8-(cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione!
Properties
IUPAC Name |
8-(cyclopentylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-6-5-7-13(10-12)11-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-14-8-3-4-9-14/h5-7,10,14H,3-4,8-9,11H2,1-2H3,(H,20,21)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVKNNHLZCSINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCC4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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